3-chloro-4-methoxy-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide
Description
The compound 3-chloro-4-methoxy-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide (hereafter referred to as the "target compound") is a sulfonamide derivative featuring a thiophene-containing alkyl chain and substituted benzene ring. Its structure includes:
- A 3-chloro-4-methoxybenzenesulfonamide core, which confers electron-withdrawing (Cl) and electron-donating (OCH₃) properties.
- A branched 1-(thiophen-2-yl)propan-2-yl group attached to the sulfonamide nitrogen, introducing a sulfur-containing heterocycle that may enhance biological activity or binding specificity.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(1-thiophen-2-ylpropan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-10(8-11-4-3-7-20-11)16-21(17,18)12-5-6-14(19-2)13(15)9-12/h3-7,9-10,16H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEHTHVVSBXQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of 4-Methoxybenzenesulfonic Acid
4-Methoxybenzenesulfonic acid undergoes electrophilic chlorination using chlorine gas in the presence of ferric chloride (FeCl₃) as a catalyst. The reaction proceeds at 0–5°C in dichloromethane (DCM) , selectively introducing a chlorine atom at the meta position relative to the sulfonic acid group. Subsequent treatment with phosphorus pentachloride (PCl₅) in refluxing toluene converts the sulfonic acid to the sulfonyl chloride.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (chlorination), 110°C (PCl₅) |
| Solvent | Dichloromethane, toluene |
| Catalyst | FeCl₃ (0.1 equiv) |
| Yield | 68–72% |
Characterization Data
Alternative Route: Sulfonation of 3-Chloro-4-Methoxybenzene
3-Chloro-4-methoxybenzene is sulfonated using fuming sulfuric acid (20% SO₃) at 80°C for 6 hours , followed by chlorination with PCl₅ . This method avoids regioselectivity challenges but requires stringent temperature control to prevent over-sulfonation.
Synthesis of 1-(Thiophen-2-yl)Propan-2-Amine
The amine component is synthesized via reductive amination of 1-(thiophen-2-yl)propan-2-one using sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate (Method A) or via a Strecker synthesis (Method B).
Method A: Reductive Amination
1-(Thiophen-2-yl)propan-2-one (prepared by Friedel-Crafts acylation of thiophene) reacts with ammonia in methanol under reflux. NaBH₃CN is added portionwise at 0°C , and the mixture is stirred for 12 hours at 25°C .
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Reducing Agent | NaBH₃CN (1.2 equiv) |
| Temperature | 0°C → 25°C |
| Yield | 58–63% |
Characterization Data
- ¹H NMR (CDCl₃) : δ 7.21 (dd, J = 5.1, 1.2 Hz, 1H), 6.95 (dd, J = 3.6, 1.2 Hz, 1H), 6.83 (dd, J = 5.1, 3.6 Hz, 1H), 3.12–3.05 (m, 1H), 2.78–2.70 (m, 2H), 1.85 (s, 2H, NH₂).
Method B: Strecker Synthesis
Thiophene-2-carbaldehyde is condensed with acetone cyanohydrin in the presence of KCN to form the α-aminonitrile intermediate, which is hydrolyzed using HCl and subsequently reduced with LiAlH₄ .
Coupling of Sulfonyl Chloride and Amine
The final step involves nucleophilic substitution of the sulfonyl chloride with the amine. 3-Chloro-4-methoxybenzenesulfonyl chloride (1.0 equiv) and 1-(thiophen-2-yl)propan-2-amine (1.2 equiv) are combined in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine (2.5 equiv) is added to scavenge HCl, and the reaction is stirred at 25°C for 8–12 hours .
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Triethylamine (2.5 equiv) |
| Temperature | 25°C |
| Yield | 65–70% |
Purification
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to afford white crystals.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 8.4 Hz, 1H), 7.51 (dd, J = 8.4, 2.4 Hz, 1H), 7.38 (d, J = 2.4 Hz, 1H), 7.18–7.14 (m, 1H), 6.95–6.91 (m, 2H), 4.02–3.96 (m, 1H), 3.89 (s, 3H), 3.12–3.05 (m, 1H), 2.80–2.72 (m, 2H), 1.45 (d, J = 6.8 Hz, 3H).
- IR (KBr) : 3280 cm⁻¹ (N–H), 1338 cm⁻¹ (S=O asym), 1159 cm⁻¹ (S=O sym).
- LC-MS (ESI+) : m/z 375.1 [M+H]⁺ (calc. 375.06).
Purity Assessment
Discussion of Methodological Challenges
Regioselectivity in Sulfonyl Chloride Synthesis
Direct chlorination of 4-methoxybenzenesulfonic acid requires precise control to avoid di- or tri-chlorinated byproducts. FeCl₃ concentration must be limited to 0.1 equiv to minimize over-chlorination.
Amine Stability
1-(Thiophen-2-yl)propan-2-amine is prone to oxidation; reactions must be conducted under inert atmosphere. Storage at −20°C under nitrogen is recommended.
Solvent Optimization
THF outperforms DCM in coupling reactions due to better solubility of the amine. However, DCM may be used with DMAP as an additive to enhance reactivity.
Industrial Scalability Considerations
- Continuous Flow Reactors : Improve yield (75–80%) by reducing reaction time to 2–3 hours .
- Green Chemistry : Replace THF with 2-methyltetrahydrofuran (2-MeTHF) for sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: 3-hydroxy-4-methoxy-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide.
Reduction: 3-chloro-4-methoxy-N-(1-(thiophen-2-yl)propan-2-yl)benzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The thiophene ring and sulfonamide group are crucial for binding interactions with the target protein, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares key features with several sulfonamide-thiophene hybrids reported in the literature. Below is a comparative analysis:
Key Observations:
Substituent Impact on Activity :
- The target compound’s 3-Cl, 4-OCH₃ substituents may modulate solubility and receptor binding compared to unsubstituted analogs (e.g., compounds 26–28). Chlorine enhances lipophilicity and metabolic stability, while methoxy improves solubility .
- The 1-(thiophen-2-yl)propan-2-yl chain differs from analogs with pyrimidine, thiazole, or indole substituents, which exhibit strong anticancer activity (IC₅₀ ~9–10 μM). Thiophene’s aromaticity and sulfur atom may facilitate π-π stacking or hydrogen bonding in biological targets .
Substitution reactions (e.g., azide introduction in ) and tosyl group replacements () are common strategies for sulfonamide derivatives .
Physicochemical and Spectroscopic Properties
- Spectroscopic Characterization : Analogs like 43 INT and 3’u were characterized via ¹H/¹³C NMR and IR, confirming sulfonamide N–H stretches (~3300 cm⁻¹) and aromatic C–Cl/C–O vibrations . Similar techniques would apply to the target compound.
- Crystallography : The SHELX system () is widely used for small-molecule crystallography, suggesting its utility in resolving the target compound’s structure .
Biological Activity
3-Chloro-4-methoxy-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzenesulfonamide have been reported to inhibit tubulin polymerization and interfere with cancer cell proliferation.
- Anti-inflammatory Properties : Sulfonamides are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit cyclooxygenase enzymes.
- Antimicrobial Effects : The presence of sulfonamide groups is often linked with antibacterial and antifungal activities.
Anticancer Studies
A study investigating the anticancer potential of related compounds reported that derivatives with methoxy and chloro substitutions exhibited IC50 values ranging from 1.35 μM to 3.04 μM against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) . These findings suggest that structural modifications can enhance the anticancer efficacy of sulfonamide derivatives.
Anti-inflammatory Activity
Research focusing on the anti-inflammatory properties of sulfonamides indicates that these compounds can effectively inhibit the activity of cyclooxygenases (COX), which are pivotal in the inflammatory process . The specific mechanism through which this compound exerts its anti-inflammatory effects requires further investigation but may involve modulation of cytokine production.
Antimicrobial Studies
In vitro studies have demonstrated that similar sulfonamide compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial folate synthesis .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
